molecular formula C7H6N2O2 B572402 1H-Pyrido[2,3-b][1,4]oxazin-2-ol CAS No. 1313712-32-1

1H-Pyrido[2,3-b][1,4]oxazin-2-ol

Cat. No.: B572402
CAS No.: 1313712-32-1
M. Wt: 150.137
InChI Key: VSCGDMOVBPCMHJ-UHFFFAOYSA-N
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Description

Contextualization of Pyrido[2,3-b]researchgate.netrsc.orgoxazine Ring Systems

The Pyrido[2,3-b] researchgate.netrsc.orgoxazine (B8389632) ring system is a nitrogen- and oxygen-containing fused heterocycle. Such systems are a subject of significant interest in organic and medicinal chemistry. ias.ac.in The fusion of a pyridine (B92270) ring with another heterocyclic ring, in this case, a 1,4-oxazine, can lead to enhanced chemical stability and novel electronic properties compared to the individual rings. ias.ac.in Fused researchgate.netrsc.orgoxazine systems, whether fused to benzene (B151609) (benzoxazines) or other heterocycles (pyridoxazines), are recognized as important scaffolds for building natural and synthetic compounds. researchgate.net Their rigid, planar structure is considered advantageous for efficient interaction with biological targets. ias.ac.in

Historical Perspective and Evolution of Research on Fused Pyridine Heterocycles

The study of pyridine-containing heterocycles has a long history, dating back to the first isolation of pyridine from coal tar in 1846 and its first synthesis in 1876. nih.gov A major milestone in synthetic chemistry was the Hantzsch pyridine synthesis developed in 1881, which provided a versatile method for creating pyridine derivatives. nih.govwikipedia.org

Following the establishment of synthetic routes to simple pyridines, research evolved towards the creation of more complex, fused-ring systems. This progression mirrored the discovery that fusing a pyridine ring to other carbocyclic or heterocyclic rings could yield compounds with novel properties. wikipedia.org A large class of such compounds involves the fusion of pyridine with a benzene ring, leading to well-known structures like quinoline and isoquinoline. wikipedia.org Researchers have also extensively explored the fusion of pyridine with other five- or six-membered heterocycles containing nitrogen, oxygen, or sulfur. This has led to a vast array of scaffolds, including pyrido[2,3-d]pyrimidines, pyrazolopyridines, and furo[2,3-b]pyridines, which are valued in pharmaceuticals and materials science. ias.ac.innih.govmdpi.com The Pyrido[2,3-b] researchgate.netrsc.orgoxazine system is a part of this ongoing exploration into novel fused heterocyclic structures.

Significance of the Pyrido[2,3-b]researchgate.netrsc.orgoxazine Scaffold in Contemporary Chemical Research

The significance of the Pyrido[2,3-b] researchgate.netrsc.orgoxazine scaffold lies in its potential as a core structure for the development of new functional molecules. Pyridine-fused heterocycles are vital in medicinal chemistry, with 59% of FDA-approved drugs in the US containing nitrogen heterocycles. wikipedia.orgnih.gov The pyridine nitrogen atom can participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.gov

While research on 1H-Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2-ol itself is not extensive, the broader class of fused researchgate.netrsc.orgoxazines has been investigated for various potential applications. researchgate.net The general scaffold is utilized in the design of biologically active compounds. researchgate.net For instance, research into related structures like pyrido[2,3-d]pyrimidines has revealed a wide range of pharmacological activities. nih.gov The synthesis of Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2-ones has been achieved through methods such as the one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, a process that involves a key Smiles rearrangement. researchgate.net This synthetic accessibility makes the scaffold an attractive starting point for chemical library development.

Table 2: Representative Synthetic Approach for the Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2-one Core

Reactant 1Reactant 2Reagents/ConditionsKey TransformationProduct
2-halo-3-hydroxypyridineN-substituted-2-chloroacetamideCesium carbonate, refluxing acetonitrile (B52724)Smiles rearrangement and subsequent cyclizationPyrido[2,3-b] researchgate.netrsc.orgoxazin-2-one researchgate.net

Research Gaps and Future Directions in the Study of 1H-Pyrido[2,3-b]researchgate.netrsc.orgoxazin-2-ol

Despite the established importance of fused pyridine heterocycles, the specific compound 1H-Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2-ol and its tautomer remain relatively understudied in publicly available scientific literature. This presents several opportunities for future research.

Key research gaps and potential future directions include:

Tautomerism Studies: A detailed investigation into the keto-enol tautomerism of the 1H-Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2-ol / 1H-Pyrido[2,3-b] researchgate.netrsc.orgoxazin-2(3H)-one system would provide fundamental insights into its stability, reactivity, and electronic structure.

Synthetic Derivatization: The existing synthetic routes to the core scaffold could be expanded to create a diverse library of derivatives. researchgate.net Functionalization at various positions on the bicyclic ring could lead to compounds with fine-tuned properties.

Computational Analysis: The use of computational methods, such as Density Functional Theory (DFT), could be employed to investigate the electronic and thermal properties of the molecule. nih.gov Such studies can predict reactivity and guide synthetic efforts.

Exploration of Chemical Reactivity: Investigating the chemical reactivity of the scaffold, for instance, in ring-opening transformations similar to those seen in related pyridoxazine structures, could open pathways to new and more complex polycyclic systems. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[2,3-b][1,4]oxazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCGDMOVBPCMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724489
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-32-1
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Pyrido 2,3 B 1 2 Oxazin 2 Ol and Its Derivatives

Established Synthetic Pathways for the Pyrido[2,3-b]researchgate.netorganic-chemistry.orgoxazin-2-one Core

One-Pot Annulation Reactions

One of the most effective methods for synthesizing the pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-one core involves a one-pot annulation reaction. This strategy combines multiple reaction steps in a single flask, avoiding the isolation of intermediates and thereby saving time and resources.

A well-established one-pot synthesis involves the reaction between N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. researchgate.netnih.gov This method has proven to be a versatile and efficient route to a variety of pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-ones. The reaction proceeds by initial O-alkylation of the 3-hydroxypyridine (B118123) with the N-substituted-2-chloroacetamide, followed by an intramolecular cyclization to form the desired heterocyclic system. The use of 2-halo-3-hydroxypyridines as starting materials is advantageous due to their commercial availability and reactivity.

The success of the one-pot annulation is highly dependent on the choice of base and solvent. Systematic studies have shown that cesium carbonate (Cs2CO3) in refluxing acetonitrile (B52724) is the optimal combination for this transformation. researchgate.net Other bases such as potassium carbonate, sodium carbonate, and sodium hydride were found to be less effective, resulting in lower yields or incomplete reactions. Similarly, polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile were found to be superior to other solvent types. researchgate.net The use of cesium carbonate is crucial as it facilitates both the initial O-alkylation and the subsequent intramolecular cyclization in a single pot. researchgate.netrsc.org

Below is a table summarizing the effect of different bases on the synthesis of a model compound, 1-benzyl-1H-pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-one.

EntryBaseSolventTime (h)Yield (%)
1NaHAcetonitrile24< 5
2K2CO3Acetonitrile24< 5
3Na2CO3Acetonitrile24< 5
4Rb2CO3Acetonitrile395
5Cs2CO3 Acetonitrile 3 96
6SrCO3Acetonitrile24< 5
7Ag2CO3Acetonitrile24< 5

Table 1: Effect of Base on the One-Pot Synthesis of 1-benzyl-1H-pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-one. Adapted from research findings. researchgate.net

Utilization of Smiles Rearrangement in Ring Closure

A key mechanistic feature of the one-pot synthesis of pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-ones is the involvement of a Smiles rearrangement. researchgate.netnih.gov This intramolecular nucleophilic aromatic substitution reaction is a crucial step in the ring-closure process. After the initial O-alkylation of the 3-hydroxypyridine, the resulting intermediate undergoes a base-mediated Smiles rearrangement, where the amide nitrogen attacks the pyridine (B92270) ring, displacing the oxygen and leading to the formation of a more stable N-aryl intermediate. This is followed by a rapid intramolecular cyclization to afford the final pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-one product. The efficiency of the Smiles rearrangement is a significant contributor to the high yields observed in this synthetic pathway.

Conversion Strategies to 1H-Pyrido[2,3-b]researchgate.netorganic-chemistry.orgoxazin-2-ol

The conversion of the stable pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-one to the corresponding alcohol, 1H-Pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-ol, is a critical step for accessing a different class of derivatives. This transformation is typically achieved through the reduction of the lactam (cyclic amide) functionality within the oxazinone ring.

Reduction of the Oxazinone Moiety (e.g., using Sodium Borohydride)

The reduction of the carbonyl group in the oxazinone ring can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for the reduction of lactams to the corresponding cyclic amines or, in this case, a hemiaminal which is in equilibrium with the hydroxy-amino form. acs.orgcommonorganicchemistry.comwikipedia.org While amides are generally less reactive towards sodium borohydride than ketones or aldehydes, the reaction can be facilitated by using an excess of the reducing agent and protic solvents like methanol (B129727) or ethanol. organic-chemistry.orgcommonorganicchemistry.com The reaction involves the nucleophilic attack of the hydride from sodium borohydride on the carbonyl carbon of the lactam, followed by workup to yield the alcohol. This method provides a direct route to 1H-Pyrido[2,3-b] researchgate.netorganic-chemistry.orgoxazin-2-ol from its corresponding ketone precursor.

Functional Group Interconversions on the Hydroxyl Group (e.g., Mesyl Esters)

The hydroxyl group of 1H-pyrido[2,3-b] benthamdirect.comresearchgate.netoxazin-2-ol is a key site for synthetic modification. Its conversion into other functional groups, such as mesyl esters, enhances the compound's utility as a synthetic intermediate. The transformation of an alcohol to a sulfonate ester, like a mesylate, is a common strategy to create a good leaving group for nucleophilic substitution reactions. vanderbilt.edu This interconversion is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

This process is a fundamental functional group interconversion that allows for further diversification of the pyrido-oxazine scaffold. For example, the resulting mesylate can be displaced by a variety of nucleophiles to introduce new substituents at the 2-position.

Advanced Synthetic Approaches for Pyrido-oxazine Derivatives

Modern synthetic chemistry has provided several advanced methods for the construction of the pyrido-oxazine ring system, enabling greater efficiency and molecular diversity.

Tandem SN2 and SNAr Reactions

A notable strategy for the synthesis of pyrido-oxazine derivatives involves a tandem sequence of nucleophilic substitution reactions. Specifically, a tandem S_N2 (bimolecular nucleophilic substitution) and S_NAr (nucleophilic aromatic substitution) reaction has been successfully employed. thieme-connect.deresearchgate.net This approach has been used to synthesize substituted pyrido-oxazines from 2,4,6-tribromo-3-(2-bromoethoxy)pyridine and various primary amines. thieme-connect.de The reaction proceeds with moderate to good regioselectivity, favoring cyclization at the 2-position of the pyridine ring. thieme-connect.deresearchgate.net The resulting pyrido-oxazine products can be further functionalized, for instance, through Suzuki or Stille coupling reactions to create biarylated derivatives. thieme-connect.de

Base-Regulated Tunable Synthesis Protocols

The selective synthesis of pyridobenzoxazines can be achieved through base-regulated tunable protocols. rsc.org By carefully selecting the base, chemists can direct the reaction pathway towards the desired product. rsc.org This method allows for the one-pot synthesis of pyridobenzoxazinones and pyridobenzoxazines through a tandem aromatic nucleophilic substitution (S_NAr)/carbonylation reaction. rsc.org Mechanistic studies indicate that the S_NAr O-arylation occurs before aminocarbonylation. rsc.org The choice of base is critical in determining whether the reaction yields the pyridobenzoxazine via successive O- and N-arylation. rsc.org

Multicomponent Reaction Methodologies for Fused Pyridine Systems

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like fused pyridines. benthamdirect.comresearchgate.netnih.govresearchgate.net These reactions combine three or more starting materials in a single step to form the final product, incorporating most of the atoms from the reactants. benthamdirect.com For instance, a rhodium(III)-catalyzed three-component annulation of simple pyridines, alkynes, and 1,2-dichloroethane (B1671644) provides a direct route to diverse ring-fused pyridiniums. nih.govresearchgate.net In this reaction, 1,2-dichloroethane acts as both a vinyl equivalent and an in situ activating agent for pyridine C2-H activation. nih.govresearchgate.net The use of ionic liquids as catalysts and solvents in these MCRs can further enhance their efficiency, yield, and selectivity, while also promoting greener and more sustainable synthetic processes. benthamdirect.comresearchgate.net

Regioselective and Stereoselective Synthesis Considerations

The control of regioselectivity and stereoselectivity is a crucial aspect of synthesizing complex molecules like pyrido-oxazine derivatives. In the context of tandem S_N2 and S_NAr reactions for pyrido-oxazine synthesis, moderate to good regioselectivity in favor of cyclization at the 2-position has been observed. thieme-connect.deresearchgate.net This selectivity is influenced by the nature of the starting materials and the reaction conditions.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of the Annulation and Cyclization Mechanisms

The synthesis of pyrido[2,3-b] bohrium.comoxazin-2-ones, which are closely related to the title compound, is often achieved through a one-pot annulation process. This reaction typically involves the condensation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.gov The use of cesium carbonate in refluxing acetonitrile (B52724) has been shown to be an effective method, providing excellent yields. nih.gov The key steps in this transformation are an initial O-alkylation of the 3-hydroxypyridine (B118123), followed by a Smiles rearrangement and subsequent cyclization to form the fused ring system. nih.gov

Another approach involves the reaction of 3-amino-6-methyl-4-(thien-2-yl)pyridine-2(1H)-one with chloroacetyl chloride in DMF at elevated temperatures (80–100°C). This method yields the corresponding 1H-pyrido[2,3-b] bohrium.comoxazin-2(3H)-one, with the structure confirmed by spectroscopic data showing characteristic peaks for the NH group and the oxazinone carbonyl.

The reaction conditions, including the choice of solvent and base, play a crucial role in the efficiency of the cyclization. For instance, in the synthesis of 3,4-Dihydro-2H-pyrido[4,3-B] bohrium.comoxazine (B8389632), polar aprotic solvents like acetonitrile are favored as they stabilize the transition states. Potassium carbonate is often the base of choice due to its mildness and solubility, leading to good yields.

Comprehensive Analysis of the Smiles Rearrangement in Pyrido[2,3-b]benchchem.combohrium.comoxazine Formation

The Smiles rearrangement is a pivotal intramolecular nucleophilic aromatic substitution reaction in the formation of the pyrido-oxazine core. This rearrangement is a key transformation in the one-pot synthesis of pyrido[2,3-b] bohrium.comoxazin-2-ones from N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. nih.gov

A facile and environmentally friendly procedure for synthesizing isoxazolyl pyrido[2,3-b] bohrium.comoxazin-2(3H)-ones utilizes a Smiles rearrangement. tandfonline.comresearchgate.nettandfonline.com This method involves the reaction of an isoxazole (B147169) amine, chloroacetyl chloride, and 2-chloro-3-hydroxypyridine (B146414) in the presence of a task-specific ionic liquid, [HMIm]BF4. tandfonline.comresearchgate.nettandfonline.com The ionic liquid acts as both a solvent and a catalyst, promoting the reaction under mild conditions. tandfonline.comtandfonline.com

The proposed mechanism for this one-pot synthesis involves the initial formation of an O-alkylated product, which then undergoes cyclization via the Smiles rearrangement. tandfonline.comtandfonline.com A spiro-intermediate is proposed to form first, which then rearranges with the elimination of HCl to yield the final pyrido[2,3-b] bohrium.comoxazinone product. tandfonline.comtandfonline.com The isolation of the intermediate, N-(isoxazol-4-yl)-2-(2-chloro pyridine-3-yloxy)acetamide, and its subsequent conversion to the final product under the reaction conditions lend support to this mechanistic pathway. tandfonline.com

Reaction ComponentRole
Isoxazole amine / 3-aminopyridin-2(1H)-one derivativesPrimary amine source. tandfonline.com
Chloroacetyl chlorideElectrophilic coupling agent. tandfonline.com
2-Chloro-3-hydroxypyridineAromatic substrate. tandfonline.com
[HMIm]BF4 / Cesium carbonateCatalyst/Solvent or Base. nih.govtandfonline.com

Intramolecular Cyclization Pathways in Analogous Heterocyclic Systems

The principles of intramolecular cyclization observed in pyrido-oxazine synthesis are also applicable to other analogous heterocyclic systems. For instance, iron-catalyzed intramolecular C(sp³)-H amination of α-azidyl amide intermediates provides a route to imidazolinones. arabjchem.org Similarly, N-benzoyloxyureas can be converted to cyclic ureas using an iron catalyst and a bipyridine ligand. arabjchem.org

In the context of seven-membered rings, pyridinium (B92312) 1,4-zwitterions can undergo a (5+2) cycloaddition with in situ-generated benzyne (B1209423) to form benzopyridothiazepines. mdpi.com This highlights the versatility of intramolecular cyclization strategies in constructing a variety of heterocyclic scaffolds.

The synthesis of pyrrolo[1,2-b] nih.govoxazine derivatives can be achieved through a base-promoted ring contraction of bicyclic unsaturated nitroso acetals. mdpi.com This transformation proceeds via deprotonation, N-O bond cleavage, formation of an aldehyde, and subsequent recyclization. mdpi.com

Studies on Ring-Opening Transformations Involving Pyrido-oxazine Intermediates

Pyrido-oxazine intermediates can undergo ring-opening transformations to yield other important heterocyclic structures. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] bohrium.comoxazine-1,8-diones serve as building blocks for polycyclic pyridones. mdpi.comresearchgate.netmdpi.com These transformations are often promoted by reagents like ammonium (B1175870) acetate (B1210297) or acetic acid. mdpi.comresearchgate.net The reactivity of these intermediates is attributed to a hidden aldehyde moiety, which becomes accessible through tautomeric equilibrium. mdpi.commdpi.com

The reaction of these pyrido-oxazine intermediates with binucleophiles, such as ethylenediamine, can lead to the formation of fused heterocyclic systems like imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones. mdpi.com The oxazine ring can also be cleaved under certain conditions, providing access to complex pyridones. For instance, treatment with ammonium acetate in a methanol (B129727)/toluene mixture can promote ring-opening to form polycyclic pyridones.

ReactantReagent/ConditionsProduct
3-hydroxy-3,4-dihydropyrido[2,1-c] bohrium.comoxazine-1,8-dioneso-phenylenediaminePolycyclic benzimidazole-fused pyridones mdpi.com
3-hydroxy-3,4-dihydropyrido[2,1-c] bohrium.comoxazine-1,8-dionesEthylenediamineImidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones mdpi.com
8-Methyl-1H,2H,3H-pyrido[2,3-b] bohrium.comoxazineAmmonium acetate, MeOH/toluene, refluxPolycyclic pyridones

Oxidative Cyclization and Carbon-Oxygen Bond Formation Mechanisms in Related Benzoxazines

The formation of the carbon-oxygen bond is a critical step in the synthesis of oxazine rings. In related benzoxazine (B1645224) systems, various oxidative cyclization methods have been developed.

One-pot syntheses of 2H-1,3-benzoxazines can be achieved from ketones using an imino-pyridine directing group. bohrium.comnih.gov This process involves a copper-directed sp² hydroxylation with hydrogen peroxide as the oxidant, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. bohrium.comnih.gov Mechanistic studies suggest that the cyclization proceeds through the deprotonation of the benzylic position to form a 2-azallyl anion intermediate. This anion is then oxidized to a 2-azaallyl radical prior to the C-O bond formation. bohrium.comnih.gov

Electrochemical methods also provide a pathway for oxidative cascade cyclization. rsc.org Olefinic amides and alcohols can react in an undivided cell to form alkoxylated 4H-3,1-benzoxazines. rsc.org This radical cascade reaction facilitates the construction of the C-O bond in a single step without the need for transition metals or external oxidants. rsc.org The proposed mechanism involves either the oxidation of the double bond to a radical intermediate followed by nucleophilic attack and deprotonation, or the formation of a nitrogen radical that initiates the cyclization. rsc.org

Visible-light photocatalysis offers another metal-free approach. sioc-journal.cn Using rhodamine B as a photocatalyst and molecular oxygen as a green oxidant, 2-amino-1,3-benzoxazine derivatives can be synthesized through the desulfurative cyclization of 2-aminobenzyl alcohols and isothiocyanates. The reaction is initiated by the formation of a thiourea (B124793) intermediate, followed by a single-electron transfer to generate a sulfur-centered radical, which then undergoes cyclization. sioc-journal.cn

MethodKey Features
Copper-catalyzed oxidative cyclizationUses an imino-pyridine directing group, H₂O₂, and NEt₃; proceeds via a 2-azaallyl radical intermediate. bohrium.comnih.gov
Electrochemical oxidative cyclizationMetal- and oxidant-free; proceeds via a radical cascade. rsc.org
Visible-light photocatalysisMetal-free; uses rhodamine B and O₂; proceeds via a sulfur-centered radical. sioc-journal.cn

Structural Characterization and Spectroscopic Analysis

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR (e.g., ¹H, ¹³C NMR) for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). For the pyridoxazine core, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons within the oxazine (B8389632) ring. The chemical shifts of the pyridine protons would be influenced by the nitrogen atom and the fused oxazine ring. The protons on the oxazine ring, particularly those adjacent to the oxygen and nitrogen atoms and the hydroxyl group, would exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum for 1H-Pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol would show distinct signals for the carbons of the pyridine ring and the oxazine moiety. The carbon atom attached to the hydroxyl group (C-2) would have a characteristic chemical shift in the downfield region, indicative of its attachment to an electronegative oxygen atom.

A representative, albeit for a substituted derivative, set of NMR data is presented below:

Nucleus Chemical Shift (δ) in ppm
¹H1.56 (d, J = 8.0 Hz, 3H), 3.98 (dd, J = 2.0, 0.4 Hz, 2H), 4.43 (d, J = 6.8 Hz, 1H), 4.42-4.59 (m, J = 0.8, 1.6, 2.0 Hz, 2H), 6.46 (d, J = 1.6 Hz, 1H), 6.62 (dd, J = 5.2, 2.4 Hz, 1H), 7.25 (d, J = 8.4 Hz, 2H), 7.32-7.36 (m, J = 1.6 Hz, 3.6 Hz, 5H)
¹³C24.6, 52.7, 63.3, 70.2, 119.0, 126.6, 128.2, 129.8, 131.1, 132.4, 133.0, 152.1
NMR data for (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol in CDCl₃. researchgate.net

Two-Dimensional (2D) NMR Techniques (e.g., NOE, COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish unambiguous assignments of the ¹H and ¹³C NMR signals and to determine the connectivity of atoms and the stereochemistry of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 1H-Pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol, COSY would be instrumental in assigning the protons on the pyridine ring by showing correlations between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by identifying longer-range connectivities, for instance, between the protons on the oxazine ring and the carbons of the pyridine ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. These are particularly important for determining the stereochemistry and conformation of the molecule. For 1H-Pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol, NOE experiments could help to confirm the relative orientation of substituents on the oxazine ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For 1H-Pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch (if any tautomeric form is present), C-O stretching vibrations of the ether and alcohol functionalities, and C=C and C=N stretching vibrations of the pyridine ring.

The IR data for the related compound, (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol, shows characteristic peaks at 3396 cm⁻¹ (O-H stretch), 3060 cm⁻¹, and 2960 cm⁻¹ (C-H stretches). researchgate.net

Vibrational Mode Expected Absorption Range (cm⁻¹) Observed in Derivative (cm⁻¹)
O-H Stretch (alcohol)3200-36003396
N-H Stretch3300-3500-
C-H Stretch (aromatic)3000-31003060
C-H Stretch (aliphatic)2850-30002960
C=C and C=N Stretch1400-1600-
C-O Stretch1000-1300-
Representative IR absorption frequencies. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized compound like 1H-Pyrido[2,3-b] researchgate.netmdpi.comoxazin-2-ol (C₇H₆N₂O₂), which has a predicted exact mass of approximately 150.04 Da. Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information by showing how the molecule breaks apart under ionization. For the pyrido[2,3-b] researchgate.netmdpi.comoxazine core, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as CO, H₂O, or HCN, and cleavage of the oxazine ring.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

To date, a definitive single-crystal X-ray diffraction analysis for the specific compound 1H-Pyrido[2,3-b] nih.govoxazin-2-ol has not been reported in publicly accessible literature. However, the structural analysis of closely related pyrido-oxazine derivatives provides valuable insights into the expected molecular geometry and packing interactions of this class of compounds.

For instance, studies on substituted pyrido[2,3-b] nih.govbenzoxazine (B1645224) systems, which feature an additional fused benzene (B151609) ring, have been successfully characterized using X-ray crystallography. These analyses have unambiguously confirmed the identity of the heterocyclic systems and revealed key structural features, such as intermolecular interactions that govern the crystal packing. In the absence of strong hydrogen bonds, the packing of these molecules is often dominated by π–π stacking interactions between the heteroaromatic ring systems.

In a hypothetical crystallographic study of 1H-Pyrido[2,3-b] nih.govoxazin-2-ol, researchers would aim to grow single crystals of sufficient quality. The subsequent X-ray diffraction experiment would yield precise data on unit cell dimensions, the space group, and the atomic coordinates within the crystal lattice. This information would allow for the accurate determination of bond lengths, bond angles, and torsion angles, providing an unequivocal confirmation of the compound's connectivity and conformation in the solid state.

Table 1: Hypothetical Crystallographic Data for 1H-Pyrido[2,3-b] nih.govoxazin-2-ol

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)8.9
α (°)90
β (°)95.5
γ (°)90
Volume (ų)675.4
Z4
Calculated Density (g/cm³)1.475

Note: The data in this table is hypothetical and serves as an illustrative example of what a crystallographic analysis would provide. Actual experimental values would need to be determined through single-crystal X-ray diffraction.

Chiroptical Spectroscopy for Enantiopure Derivatives

The application of chiroptical spectroscopy becomes relevant when considering enantiopure derivatives of 1H-Pyrido[2,3-b] nih.govoxazin-2-ol. Should a chiral center be introduced into the molecule, for instance, through substitution at a stereogenic carbon, the resulting enantiomers would interact differently with plane-polarized light. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are powerful tools for characterizing these chiral compounds.

Currently, there is no specific literature detailing the synthesis and chiroptical analysis of enantiopure derivatives of 1H-Pyrido[2,3-b] nih.govoxazin-2-ol. However, the general principles of chiroptical spectroscopy would apply. The CD spectrum of an enantiopure sample would exhibit characteristic positive or negative Cotton effects at specific wavelengths, corresponding to the differential absorption of left and right circularly polarized light. The mirror-image relationship between the CD spectra of the two enantiomers would provide definitive proof of their stereochemical relationship.

Furthermore, the specific rotation, [α]D, measured using a polarimeter, would be equal in magnitude but opposite in sign for the two enantiomers. This value is a key physical constant for chiral molecules.

Table 2: Illustrative Chiroptical Data for a Hypothetical Enantiopure Derivative of 1H-Pyrido[2,3-b] nih.govoxazin-2-ol

Property(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)
Specific Rotation [α]D (c=1, CHCl₃)+25.3°-25.1°
CD (λmax, nm [Δε])280 [+5.2], 250 [-3.8]280 [-5.3], 250 [+3.7]

Note: This table presents hypothetical data to illustrate the expected outcomes of a chiroptical analysis. The actual values would depend on the specific structure of the chiral derivative and the experimental conditions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the method of choice for investigating the electronic properties of molecules of this size. A typical DFT study on 1H-Pyrido[2,3-b] uni-muenchen.denih.govoxazin-2-ol would involve optimizing its geometry and then calculating a range of molecular properties.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

A DFT calculation would provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution across the molecule. This would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1H-Pyrido[2,3-b] uni-muenchen.denih.govoxazin-2-ol

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists.

DFT calculations can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. This can help in identifying the compound and understanding its photophysical properties.

Furthermore, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of DFT studies. By analyzing the vibrational modes, one can assign the peaks in an experimental spectrum to specific molecular motions, confirming the molecule's structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for 1H-Pyrido[2,3-b] uni-muenchen.denih.govoxazin-2-ol

Vibrational ModeHypothetical Wavenumber (cm⁻¹)
O-H Stretch3400
C=O Stretch (in tautomer)1750
C=N Stretch1620
Aromatic C-H Stretch3100-3000

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data exists.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It transforms the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. This analysis would reveal the nature of the chemical bonds (e.g., sigma, pi), the hybridization of atoms, and the extent of electron delocalization and hyperconjugative interactions, offering deep insights into the molecule's stability and electronic structure.

Transition Density Matrix (TDM) analysis is used to understand the nature of electronic excitations, providing a visual representation of the electron-hole coherence upon transition. The Density of States (DOS) plot illustrates the number of available electronic states at each energy level, giving a broader picture of the molecule's electronic structure and how different fragments contribute to the molecular orbitals.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out reaction pathways. For 1H-Pyrido[2,3-b] uni-muenchen.denih.govoxazin-2-ol, computational methods could be used to explore its synthesis, degradation, or potential reactions with other molecules. By calculating the energies of reactants, products, intermediates, and, crucially, the transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of reaction kinetics and the most favorable reaction pathways.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

1H-Pyrido[2,3-b] uni-muenchen.denih.govoxazin-2-ol has a flexible oxazine (B8389632) ring. Molecular modeling techniques, including conformational searches and molecular dynamics (MD) simulations, would be employed to explore the different possible three-dimensional arrangements (conformers) of the molecule and their relative stabilities. MD simulations, in particular, can provide insights into the dynamic behavior of the molecule in different environments (e.g., in solution), which is crucial for understanding its behavior in a real-world setting.

Predicted Collision Cross Section (CCS) Studies for Gas-Phase Conformations

One of the powerful applications of computational chemistry is the prediction of the collision cross section (CCS) of a molecule. The CCS is a measure of the effective area of an ion in the gas phase that it presents to a buffer gas, reflecting its size, shape, and charge distribution. nih.gov This parameter is particularly significant in the field of ion mobility-mass spectrometry (IM-MS), a technique that separates ions based on their differential mobility through a buffer gas under the influence of an electric field. researchgate.net

Theoretical predictions of CCS values are crucial for several reasons. They can aid in the structural elucidation of unknown compounds by comparing predicted CCS values with experimental data. nih.gov This is especially valuable in complex sample analyses where reference standards may not be available. Furthermore, computational models can explore the conformational landscape of a molecule in the gas phase, providing insights into the different shapes a molecule can adopt and their relative stabilities.

The prediction of CCS values typically involves generating a three-dimensional structure of the molecule of interest. Various computational methods, including machine learning and computational modeling, can then be employed to calculate the theoretical CCS. nih.goveurekalert.org These methods simulate the interactions between the ion and the buffer gas molecules to derive a CCS value. The accuracy of these predictions is dependent on the level of theory used and the quality of the underlying force fields or training datasets. eurekalert.orgnih.gov

The table below illustrates the type of data that would be generated from such a study. Please note that the values presented are hypothetical and for illustrative purposes only, as no specific experimental or theoretical CCS data for 1H-Pyrido[2,3-b] nih.govoxazin-2-ol has been published.

Hypothetical Predicted Collision Cross Section (CCS) Data for 1H-Pyrido[2,3-b] nih.govoxazin-2-ol

ConformerPredicted CCS (Ų) (N₂ buffer gas)Relative Energy (kcal/mol)
Conformer A135.20.0
Conformer B138.51.2
Conformer C141.02.5

Note: The data in this table is purely illustrative and does not represent actual measured or calculated values for 1H-Pyrido[2,3-b] nih.govoxazin-2-ol.

Further computational studies would be necessary to determine the precise predicted CCS values for the various possible conformers of 1H-Pyrido[2,3-b] nih.govoxazin-2-ol. Such data would be invaluable for its unambiguous identification in complex mixtures using ion mobility-mass spectrometry and for a deeper understanding of its three-dimensional structure in the gas phase.

Chemistry of Derivatives and Functionalization of the Pyrido 2,3 B 1 2 Oxazin 2 Ol Core

Synthesis and Characterization of N-Substituted Derivatives

The nitrogen atom within the oxazine (B8389632) ring of the 1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-ol core is a primary site for substitution, allowing for the introduction of various alkyl and acyl groups. This functionalization is a key strategy in the development of new compounds with tailored properties.

A common method for creating N-substituted derivatives involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.govresearchgate.net This reaction, often facilitated by a base such as cesium carbonate in a solvent like refluxing acetonitrile (B52724), proceeds through a Smiles rearrangement of the initial O-alkylation product followed by cyclization to yield the desired N-substituted pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-ones. nih.govresearchgate.net The choice of the N-substituent on the chloroacetamide directly determines the group attached to the oxazine nitrogen.

For instance, the reaction of 2-halo-3-hydroxypyridine with N-benzyl-2-chloroacetamide yields 1-benzyl-1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-one. researchgate.net The efficiency of this reaction is highly dependent on the choice of base and solvent. Studies have shown that while bases like strontium and silver carbonate give poor yields, cesium and rubidium carbonates lead to excellent yields in a short reaction time. researchgate.net Polar, aprotic solvents such as N,N-dimethylformamide and acetonitrile have proven to be effective for this transformation. researchgate.net

The characterization of these N-substituted derivatives is typically accomplished using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying the position of the substituent. Mass spectrometry (MS) provides information on the molecular weight, further confirming the identity of the synthesized compound.

Table 1: Examples of Reaction Parameters for the Synthesis of N-Substituted Pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-ones researchgate.net

EntryBaseSolventTime (h)Yield (%)
1K₂CO₃Acetonitrile24< 5
2Na₂CO₃Acetonitrile24< 5
3Li₂CO₃Acetonitrile24trace
4Rb₂CO₃Acetonitrile392
5Cs₂CO₃Acetonitrile395
6SrCO₃Acetonitrile24disappointing
7Ag₂CO₃Acetonitrile24disappointing
8Cs₂CO₃DMF393
9Cs₂CO₃THF1275
10Cs₂CO₃Dioxane1268

Halogenation and Other Electrophilic Aromatic Substitution Reactions (e.g., 7-Bromo-1H-pyrido[2,3-b]researchgate.netresearchgate.netoxazin-2(3H)-one)

Electrophilic aromatic substitution (EAS) reactions provide a powerful tool for the functionalization of the pyridine (B92270) ring within the pyrido[2,3-b] researchgate.netresearchgate.netoxazine scaffold. lumenlearning.comyoutube.com These reactions allow for the introduction of various substituents, including halogens, nitro groups, and sulfonic acid groups, onto the aromatic ring system. lumenlearning.com The position of substitution is directed by the electronic properties of the heterocyclic system.

A key example of this type of reaction is the synthesis of 7-Bromo-1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2(3H)-one . sigmaaldrich.comadventchembio.commyskinrecipes.com This compound is synthesized through the bromination of the parent 1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2(3H)-one. The reaction typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a suitable catalyst or under specific reaction conditions that promote electrophilic attack on the electron-rich positions of the pyridine ring. The properties of this compound are well-documented, with a molecular formula of C₇H₅BrN₂O₂ and a molecular weight of 229.03 g/mol . sigmaaldrich.comadventchembio.com

Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, can also be employed to introduce nitro (NO₂) and sulfo (SO₃H) groups, respectively. lumenlearning.com These reactions typically require strong acidic conditions and the use of nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) or sulfonating agents (e.g., fuming sulfuric acid). lumenlearning.com The resulting functionalized pyridooxazinones can serve as valuable intermediates for further chemical modifications.

Table 2: Physical and Chemical Properties of 7-Bromo-1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2(3H)-one sigmaaldrich.comadventchembio.com

PropertyValue
CAS Number 105544-36-3
Molecular Formula C₇H₅BrN₂O₂
Molecular Weight 229.03 g/mol
Appearance Solid
SMILES String Brc1cnc2OCC(=O)Nc2c1
InChI Key UTPFXZJAASMEDW-UHFFFAOYSA-N

Modifications at the Pyridine Moiety

The pyridine moiety within the 1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-ol scaffold is a key target for chemical modification to alter the molecule's biological and physical properties. researchgate.netresearchgate.netrsc.org The electron-deficient nature of the pyridine ring, coupled with the influence of the fused oxazine ring, dictates the regioselectivity of its reactions. researchgate.netrsc.org

Direct C-H functionalization of pyridines is a powerful strategy for introducing new substituents. researchgate.netresearchgate.netrsc.org While functionalization at the 2- and 4-positions is common due to the electronic properties of the pyridine ring, achieving meta-selective functionalization can be more challenging. researchgate.net However, recent methodologies have been developed to achieve site-selective modifications. researchgate.netresearchgate.net

One approach involves the use of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions can introduce a wide variety of functional groups, including alkyl, aryl, and amino groups, at specific positions on the pyridine ring. Another strategy is the use of organometallic reagents, which can act as nucleophiles to attack the electron-deficient pyridine ring.

Furthermore, the nitrogen atom of the pyridine ring can be targeted for N-oxidation, which can activate the ring towards further reactions and alter its electronic properties. The resulting pyridine-N-oxides can then undergo subsequent transformations to introduce a range of functional groups.

The synthesis of pyrido[4,3-b] researchgate.netresearchgate.netoxazines and pyrido[4,3-b] researchgate.netresearchgate.netthiazines often involves the initial functionalization of a pyridine derivative. nih.gov For example, the hydrolysis of a chloro group on a nitropyridine can be followed by reduction of the nitro group to an amine. nih.gov This amino group can then be reacted with α-halo ketones to form the fused oxazine or thiazine (B8601807) ring. nih.gov

Ring Expansion and Contraction Reactions (e.g., to Pyridobenzoxazepinones)

Ring expansion and contraction reactions offer a pathway to transform the pyrido[2,3-b] researchgate.netresearchgate.netoxazine core into related heterocyclic systems with different ring sizes, such as pyridobenzoxazepinones. wikipedia.orgetsu.edursc.orgchemistrysteps.comchemistrysteps.com These rearrangements are typically driven by the formation of a more stable carbocation intermediate or the relief of ring strain. chemistrysteps.comchemistrysteps.com

A common strategy for ring expansion involves a rearrangement reaction, such as the Beckmann or Schmidt rearrangement. etsu.edu For example, a ketone derivative of the pyridooxazine could be converted to an oxime, which upon treatment with an acid catalyst, could undergo a Beckmann rearrangement to yield a seven-membered lactam ring, a pyridobenzoxazepinone.

Ring contractions can also be achieved through various chemical transformations. etsu.educhemistrysteps.com For instance, a Favorskii rearrangement of a cyclic α-halo ketone derivative of a larger ring system could lead to a contracted ring. chemistrysteps.com Another approach involves photochemical rearrangements, which can induce ring contractions through different mechanisms. etsu.edu

While specific examples of ring expansion and contraction of the 1H-pyrido[2,3-b] researchgate.netresearchgate.netoxazin-2-ol core to pyridobenzoxazepinones are not extensively detailed in the provided search results, the general principles of these reactions are well-established in organic chemistry and can be applied to this heterocyclic system. wikipedia.orgetsu.edursc.orgchemistrysteps.comchemistrysteps.com The feasibility and outcome of such reactions would depend on the specific substrate and reaction conditions employed.

Design and Synthesis of Pyrido-oxazine Based Ligands for Coordination Chemistry

The pyrido[2,3-b] researchgate.netresearchgate.netoxazine scaffold, with its multiple heteroatoms, is an attractive framework for the design and synthesis of ligands for coordination chemistry. researchgate.netmdpi.comnih.govnih.govresearchgate.net The nitrogen atoms of both the pyridine and oxazine rings, as well as the oxygen atom of the oxazine ring, can act as donor atoms to coordinate with metal ions. mdpi.comresearchgate.net

The synthesis of these ligands often involves the functionalization of the pyrido-oxazine core with specific groups that can enhance its coordination ability or introduce desired properties to the resulting metal complexes. For example, introducing substituents with additional donor atoms, such as amino or carboxyl groups, can lead to multidentate ligands capable of forming stable chelate complexes with metal ions.

The coordination chemistry of related pyridine-based ligands, such as pyridine-2-carboxamides, has been extensively studied. researchgate.net These ligands form a variety of coordination complexes with different metal ions, exhibiting diverse coordination geometries and nuclearities. researchgate.net The electronic properties of the ligand, which can be tuned by substituents on the pyrido-oxazine ring, can influence the redox potential and spin-state of the coordinated metal ion. researchgate.net

Pyrido-oxazine based ligands have been used to synthesize complexes with various transition metals, including rhenium. researchgate.net For instance, reaction of pyrido[2,3-b]pyrazine-derived ligands with {ReBr(CO)₅} yields fac-{ReBr(CO)₃(L)} complexes. researchgate.net The coordination of the ligand to the metal center is typically confirmed by spectroscopic methods such as IR and NMR. researchgate.net The resulting metal complexes can exhibit interesting photophysical and electrochemical properties, making them promising for applications in areas such as catalysis and materials science. researchgate.netnih.govnih.gov

Exploration of Biological and Material Applications Mechanism Oriented and Non Clinical

Investigations into Molecular Interactions with Biological Macromolecules

The biological activity of a compound is intrinsically linked to its ability to interact with specific macromolecules. Through computational and experimental methods, researchers have begun to elucidate the binding modes of pyrido[2,3-b] researchgate.netoxazin-2-ol derivatives with proteins and enzymes, offering insights into their mechanisms of action.

Molecular Docking Studies for Protein Binding Affinity and Specificity

Molecular docking simulations have proven to be a valuable tool in predicting the binding affinity and specificity of pyrido-oxazine derivatives with various protein targets. These in silico studies help to understand the potential biological activity and guide the synthesis of more potent analogs.

For instance, docking studies on derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one, the precursors to condensed 1H-pyrido[2,3-b] researchgate.netoxazin-2(3H)-one, have been conducted to evaluate their antithrombotic potential. researchgate.net These studies revealed that the incorporation of a thiourea (B124793) fragment into the pyridone core enhances the affinity for the target protein. researchgate.net

In a separate line of research, N-substituted pyrido-1,4-oxazin-3-ones have been investigated for their anticancer properties. Docking analyses suggest a direct physical interaction between these compounds and NF-κB, a critical signaling protein in cancer cells, potentially explaining their inhibitory mechanism. Similarly, chalcone-linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives have been docked with ATR kinase, a key enzyme in DNA damage response. The most promising of these compounds exhibited π-π stacking interactions with the Trp850 residue and hydrogen bond interactions with Ser773 and Thr856 residues. bohrium.com

Furthermore, docking studies of pyrido-pyrimido-thiadiazinone derivatives against the fat mass and obesity-associated (FTO) protein showed promising binding energies, ranging from -8.0 to -11.6 kcal/mol. semanticscholar.org The lead compound in this series formed a hydrogen bond with Leu91 and an arene-cation interaction with Lys216. semanticscholar.org

Table 1: Molecular Docking Studies of Pyrido-Heterocycle Derivatives

Compound Class Protein Target Key Findings
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives Antithrombotic protein target Thiourea fragment enhances binding affinity. researchgate.net
N-Substituted Pyrido-1,4-oxazin-3-ones NF-κB Direct physical interaction observed.
Chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives ATR kinase π-π stacking and hydrogen bond interactions identified. bohrium.com
Pyrido-pyrimido-thiadiazinones FTO protein Binding energies indicate strong potential for inhibition. semanticscholar.org

Mechanistic Studies of Enzyme-Ligand Interactions

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. google.com Consequently, the development of PI3K inhibitors is a major focus of cancer research.

While direct studies on 1H-pyrido[2,3-b] researchgate.netoxazin-2-ol as a PI3K inhibitor are limited, research on analogous structures, such as pyridopyrimidines, provides valuable insights. A study focused on the design of dual PI3K/mTOR inhibitors utilized a pyridopyrimidine scaffold. researchgate.net Docking studies were performed to understand the binding modes of these compounds and to rationalize the observed differences in their biological activity. researchgate.net The most potent compounds from this series were found to induce G1-phase cell cycle arrest and apoptosis in breast cancer cells. researchgate.net

These findings highlight the potential of the pyrido-heterocyclic core as a template for designing potent and selective enzyme inhibitors. The insights gained from these analogous structures can guide the future development of 1H-pyrido[2,3-b] researchgate.netoxazin-2-ol derivatives targeting the PI3K pathway and other clinically relevant enzymes.

In Vitro Studies of Cellular and Biochemical Activities

Beyond molecular interactions, it is crucial to assess the effects of these compounds at the cellular and biochemical levels. In vitro assays provide a controlled environment to evaluate activities such as hemorheological modulation, induction of apoptosis, and antimicrobial efficacy.

Evaluation of Hemorheological Activity in In Vitro Models

Hemorheology is the study of the flow properties of blood. Abnormal blood viscosity is a factor in various cardiovascular diseases. A study investigating new derivatives of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one, including the condensed 1H-pyrido[2,3-b] researchgate.netoxazin-2(3H)-one, evaluated their hemorheological activity. researchgate.net Using an in vitro model of increased blood viscosity, some of these compounds demonstrated activity comparable to the reference drug pentoxifylline. researchgate.net This suggests a potential therapeutic application for these compounds in conditions associated with impaired blood flow. It has also been noted that the [2,3-b] fusion in the parent pyrido-oxazinone structure enhances hemorheological activity compared to the [3,4-b] isomer.

Mechanistic Investigations of Cellular Effects

A significant area of investigation for pyrido-oxazine derivatives is their potential as anticancer agents. A key mechanism through which many chemotherapeutic agents exert their effect is the induction of apoptosis, or programmed cell death.

A novel class of 4-(substituted)-2H-pyrido[3,2-b] researchgate.netoxazin-3(4H)-ones was synthesized and evaluated for their antiproliferative efficacy against hepatocellular carcinoma (HCC) cells. nih.govnih.govresearchgate.net The lead compound, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b] researchgate.netoxazin-3(4H)-one (NPO), was found to induce significant, dose- and time-dependent growth inhibitory effects in HepG2, HCCLM3, and Huh-7 cells. nih.govnih.gov Further investigation revealed that NPO's mechanism of action involves the induction of apoptosis by targeting the NF-κB signaling pathway. nih.govnih.govresearchgate.net

Similarly, a study on substituted-1H-pyrido[2,1-b] quinazolines identified a compound, 4i, that showed potent cytotoxicity against A549 and NCI-H460 lung cancer cell lines. waocp.org The induction of apoptosis by compound 4i in A549 cells was confirmed through morphological changes and staining assays. waocp.org Flow cytometric analysis further revealed that this compound arrests the cell cycle at the G0/G1 phase. waocp.org

Table 2: Induction of Apoptosis by Pyrido-Heterocycle Derivatives in Cancer Cell Lines

Compound Cell Line(s) Key Mechanistic Findings
4-(4-nitrobenzyl)-2H-pyrido[3,2-b] researchgate.netoxazin-3(4H)-one (NPO) HepG2, HCCLM3, Huh-7 (Hepatocellular Carcinoma) Targets NF-κB signaling pathway to induce apoptosis. nih.govnih.govresearchgate.net

Screening for Antimicrobial and Cytotoxic Activities of Related Pyrido-Heterocycles

The pyrido-oxazine scaffold and related heterocyclic systems have also been explored for their potential as antimicrobial and cytotoxic agents.

A series of 2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d] nih.govoxazin-4-one derivatives were evaluated for their antimicrobial activity against various bacteria and fungi. imist.ma One compound, in particular, exhibited potent antibacterial and antifungal bioactivity when compared to the reference drugs streptomycin (B1217042) and fusidic acid. imist.ma

In another study, newly synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives demonstrated higher cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to a series of pyrrolo[2,1-b] nih.govbenzothiazole derivatives. mdpi.com Furthermore, the biological evaluation of 4-substituted-6-methyl-2-pyrones showed potent inhibitory activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Schizosaccharomyces pombe, and Botrytis cinerea. nih.gov Selected compounds from this series also demonstrated excellent potential as anticancer agents against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
1H-Pyrido[2,3-b] researchgate.netoxazin-2-ol
1H-Pyrido[2,3-b] researchgate.netoxazin-2(3H)-one
4-(Thien-2-yl)-3-aminopyridine-2(1H)-one
N-substituted pyrido-1,4-oxazin-3-ones
Chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one
Pyrido-pyrimido-thiadiazinones
Substituted-1H-Pyrido[2,1-b] quinazolines
Pyridopyrimidines
4-(4-nitrobenzyl)-2H-pyrido[3,2-b] researchgate.netoxazin-3(4H)-one (NPO)
11-(1-benzyl-1H-indol-3-y1)-2, 3, 4, 11-tetrahydro-1H-pyrido[2,1-b] quinazoline (B50416) (4i)
2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d] nih.govoxazin-4-one
2,3-dihydropyrido[2,3-d]pyrimidine-4-one
Pyrrolo[2,1-b] nih.govbenzothiazole
4-substituted-6-methyl-2-pyrones
Pentoxifylline
Streptomycin
Fusidic acid

Future Research Directions and Outlook

Development of Advanced Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is of paramount importance in drug discovery and development. Future efforts in the study of 1H-pyrido[2,3-b] psu.eduoxazin-2-ol should prioritize the development of advanced asymmetric synthesis methodologies. A notable existing method involves the reduction of (S)-1-(1-phenylethyl)-1H-pyrido[2,3-b] psu.eduoxazin-2(3H)-one using sodium borohydride (B1222165) to yield (S)-1-(1-phenylethyl)-2,3-dihydro-1H-pyrido[2,3-b] psu.eduoxazin-2-ol. psu.edu This process has been shown to be effective, and similar routes have been used to create the (R)-enantiomer. psu.edu

Future research should aim to expand upon these foundational methods. The development of catalytic asymmetric methods would be a significant advancement, potentially offering higher efficiency, selectivity, and a broader substrate scope. Investigating novel chiral catalysts and reaction conditions will be crucial to achieving these goals. The ability to selectively synthesize specific enantiomers of 1H-pyrido[2,3-b] psu.eduoxazin-2-ol derivatives is essential for detailed biological evaluation, as different enantiomers often exhibit distinct pharmacological activities.

Comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of 1H-pyrido[2,3-b] psu.eduoxazin-2-ol derivatives is a critical next step. While the synthesis of some derivatives has been reported, a comprehensive understanding of how structural modifications impact their biological activity and physicochemical properties is lacking.

Future SAR studies should involve the synthesis of a diverse library of analogues with systematic variations at different positions of the pyridoxazine core. This will allow for the identification of key structural features responsible for any observed biological effects. Concurrently, SPR studies should investigate how these same structural changes influence properties such as solubility, stability, and membrane permeability, which are crucial for the development of effective therapeutic agents.

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of novel reaction pathways and catalytic systems will be instrumental in expanding the chemical space accessible from the 1H-pyrido[2,3-b] psu.eduoxazin-2-ol scaffold. A key synthetic approach involves the Smiles rearrangement to form the pyridoxazinone precursor. psu.edu While effective, investigating alternative cyclization strategies and post-synthesis modifications could lead to a wider array of derivatives.

Future work should focus on developing new catalytic systems that can functionalize the pyridoxazine core in a regioselective and stereoselective manner. This could include transition-metal-catalyzed cross-coupling reactions, C-H activation, and other modern synthetic methods. The application of such techniques would enable the introduction of a wide range of functional groups, thereby facilitating the fine-tuning of the molecule's properties for specific applications. The use of these derivatives in reactions like the Diels-Alder or aza-Diels-Alder reactions could lead to the synthesis of a variety of scaffolds for new drug development. psu.edu

Expanding the Scope of Non-Biological and Pre-Clinical Biological Applications

While the primary interest in heterocyclic compounds often lies in their medicinal applications, the potential non-biological applications of 1H-pyrido[2,3-b] psu.eduoxazin-2-ol derivatives should not be overlooked. The unique electronic and structural features of the pyridoxazine scaffold could lend themselves to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, or functional dyes.

In parallel, a more focused and expanded pre-clinical biological evaluation is warranted. Initial research has alluded to the potential of these compounds, but rigorous testing is required. psu.edu This should encompass a broad range of assays to screen for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. Promising lead compounds identified through these screenings would then be subjected to more in-depth preclinical studies to evaluate their efficacy and mechanism of action.

Q & A

Q. What synthetic routes are available for preparing 1H-Pyrido[2,3-b][1,4]oxazin-2-ol derivatives, and what are their key steps?

The most common method involves a Smiles rearrangement -mediated cyclization. For example, reacting N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines in the presence of cesium carbonate (Cs₂CO₃) in refluxing acetonitrile yields pyrido-oxazinones in high efficiency . Alternative protocols use microwave-assisted synthesis to accelerate the reaction, replacing methylene chloride with DMF and heating to 80–100°C to improve cyclization . Key intermediates like chloroacetamide derivatives must be carefully characterized via ¹H NMR (e.g., monitoring downfield shifts of pyridine ring protons from 6.42 to 6.96 ppm during cyclization) .

Q. How can TLC be optimized for monitoring the synthesis of this compound intermediates?

Silica gel TLC with a mobile phase of diethyl ether:ethanol (5:1) is effective for tracking intermediates like N-substituted-2-chloroacetamides. Detection under UV light (254 nm) is recommended, as aromatic and conjugated systems in these compounds exhibit strong UV absorption .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • ¹H NMR : Characteristic shifts for protons on the pyridine ring (e.g., C5 proton at δ 6.96 ppm) and oxazinone moiety (e.g., methylene protons at δ 4.2–4.5 ppm) confirm cyclization .
  • LC-MS : High-resolution mass spectrometry validates molecular weight, while purity can be assessed using reference standards (e.g., EP/Pharmaceutical-grade impurities) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in Smiles rearrangement-based syntheses?

Yield improvements often require:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates compared to acetonitrile .
  • Base optimization : Cs₂CO₃ outperforms K₂CO₃ in deprotonating hydroxyl groups during O-alkylation steps .
  • Temperature control : Microwave-assisted heating (80–100°C) reduces side reactions and shortens reaction times .

Q. What computational strategies are suitable for studying the binding interactions of this compound derivatives with biological targets?

AutoDock4 is recommended for docking studies. Key considerations include:

  • Receptor flexibility : Allow side-chain movements in binding pockets (e.g., HIV protease) to accommodate conformational changes .
  • Grid parameter adjustments : Set grid boxes to cover active sites fully, validated via redocking experiments with known ligands .
  • Post-docking analysis : Calculate binding free energies (ΔG) and compare with experimental IC₅₀ values from bioassays (e.g., hemorheological activity tests) .

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

Contradictory shifts may arise from:

  • Tautomerism : Check for equilibrium between oxazinone and enol forms using variable-temperature NMR.
  • Substituent effects : Electron-withdrawing groups on the pyridine ring deshield adjacent protons (e.g., C5 proton shifts upfield with nitro substituents) .
  • Solvent artifacts : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?

  • Workup modifications : Replace ice-water quenching with controlled pH adjustment to minimize emulsion formation .
  • Recrystallization : Use dioxane for high-purity crystals (>95%), validated via HPLC with C18 columns and ammonium acetate buffer (pH 6.5) .
  • Byproduct tracking : Monitor impurities like uncyclized chloroacetamides using LC-MS and spiking experiments with reference standards .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldPurityKey Reference
Smiles rearrangementCs₂CO₃, CH₃CN, reflux85–92%95–98%
Microwave-assistedK₂CO₃, DMF, 80–100°C90–95%98%

Q. Table 2. NMR Data for Key Intermediates

CompoundProton (Position)δ (ppm)Observation
Chloroacetamide (5)C5 (pyridine)6.42Singlet, 1H
Cyclized product (6)C5 (pyridine)6.96Downfield shift post-cyclization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.